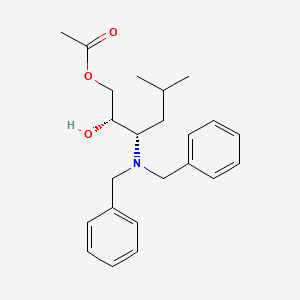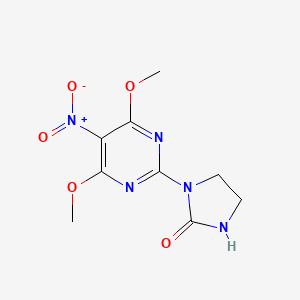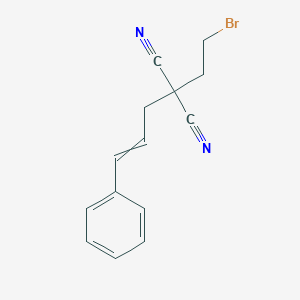
(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile is an organic compound characterized by the presence of a bromoethyl group, a phenylprop-2-en-1-yl group, and two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile typically involves the reaction of 3-phenylprop-2-en-1-yl bromide with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Addition Reactions: The double bond in the phenylprop-2-en-1-yl group can undergo addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, acids such as hydrochloric acid, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while addition reactions can result in the formation of saturated compounds.
Applications De Recherche Scientifique
(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-en-1-ol: This compound has a similar phenylprop-2-en-1-yl group but lacks the bromoethyl and nitrile groups.
3-Phenylprop-2-enal: Similar structure with an aldehyde group instead of the nitrile groups.
3-Phenylprop-2-ynoic acid: Contains a triple bond and a carboxylic acid group instead of the nitrile groups.
Uniqueness
The uniqueness of (2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the bromoethyl and nitrile groups provides opportunities for diverse chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
649759-65-9 |
|---|---|
Formule moléculaire |
C14H13BrN2 |
Poids moléculaire |
289.17 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-2-(3-phenylprop-2-enyl)propanedinitrile |
InChI |
InChI=1S/C14H13BrN2/c15-10-9-14(11-16,12-17)8-4-7-13-5-2-1-3-6-13/h1-7H,8-10H2 |
Clé InChI |
ZKGRGFVWNYMMIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCC(CCBr)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


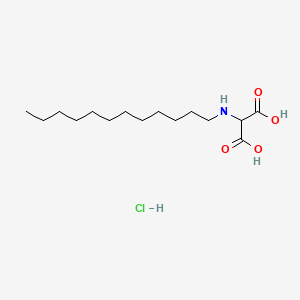



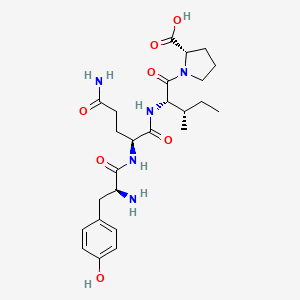
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12607254.png)
![4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile](/img/structure/B12607262.png)
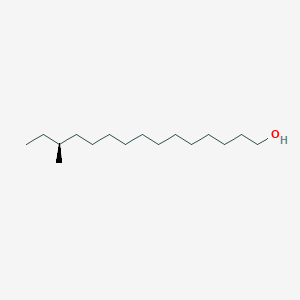
amino}oxidanide](/img/structure/B12607274.png)
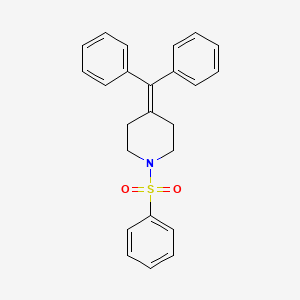
![3-[(S)-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl](hydroxy)methyl]benzonitrile](/img/structure/B12607289.png)
![2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid](/img/structure/B12607304.png)
